1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 4-methylbenzyl chloride with piperazine, followed by the introduction of the 2-nitrophenylsulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Reduction: 1-(4-Methylbenzyl)-4-[(2-aminophenyl)sulfonyl]piperazine.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential use in the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-[(2-nitrophenyl)sulfonyl]piperazine
- 1-(4-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Uniqueness
1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C18H21N3O4S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21N3O4S/c1-15-6-8-16(9-7-15)14-19-10-12-20(13-11-19)26(24,25)18-5-3-2-4-17(18)21(22)23/h2-9H,10-14H2,1H3 |
InChI Key |
SGQSKNQNPMZMFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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